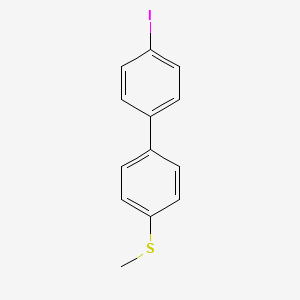
4-Iodo-4'-(methylsulfanyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-4’-(methylsulfanyl)-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family This compound features an iodine atom and a methylsulfanyl group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-4’-(methylsulfanyl)-1,1’-biphenyl typically involves the iodination of 4’-(methylsulfanyl)-1,1’-biphenyl. This can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products:
Oxidation: 4-Iodo-4’-(methylsulfinyl)-1,1’-biphenyl, 4-Iodo-4’-(methylsulfonyl)-1,1’-biphenyl.
Reduction: 4-Hydro-4’-(methylsulfanyl)-1,1’-biphenyl.
Substitution: 4-Substituted-4’-(methylsulfanyl)-1,1’-biphenyl derivatives.
Scientific Research Applications
Chemistry: 4-Iodo-4’-(methylsulfanyl)-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound can be used to study the effects of halogenated biphenyls on biological systems. It may also be used in the development of new pharmaceuticals.
Medicine: Potential applications in medicine include the development of new drugs that target specific pathways or receptors. The iodine atom can be used for radiolabeling, making it useful in diagnostic imaging.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as liquid crystals and polymers. It may also find applications in the development of new catalysts.
Mechanism of Action
The mechanism of action of 4-Iodo-4’-(methylsulfanyl)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their function. The iodine atom can participate in halogen bonding, which can influence molecular recognition and binding. The methylsulfanyl group can undergo oxidation, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
- 4-Iodo-4’-(methylsulfinyl)-1,1’-biphenyl
- 4-Iodo-4’-(methylsulfonyl)-1,1’-biphenyl
- 4-Bromo-4’-(methylsulfanyl)-1,1’-biphenyl
- 4-Chloro-4’-(methylsulfanyl)-1,1’-biphenyl
Comparison: 4-Iodo-4’-(methylsulfanyl)-1,1’-biphenyl is unique due to the presence of both an iodine atom and a methylsulfanyl group. The iodine atom provides opportunities for radiolabeling and halogen bonding, while the methylsulfanyl group can undergo various chemical transformations. Compared to its bromine and chlorine analogs, the iodine derivative is more reactive in substitution reactions due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond.
Properties
CAS No. |
797810-18-5 |
|---|---|
Molecular Formula |
C13H11IS |
Molecular Weight |
326.20 g/mol |
IUPAC Name |
1-iodo-4-(4-methylsulfanylphenyl)benzene |
InChI |
InChI=1S/C13H11IS/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 |
InChI Key |
PSBYXJWEKKQDSN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



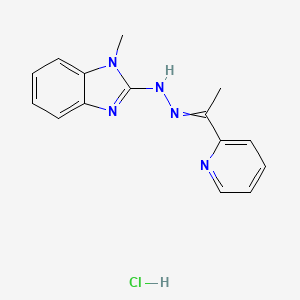
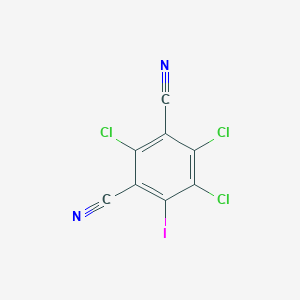
![2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B12514817.png)
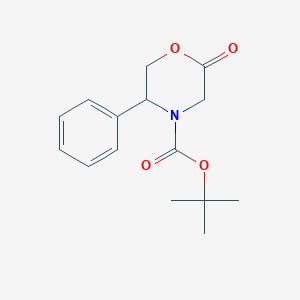
![cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B12514831.png)
![N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B12514833.png)
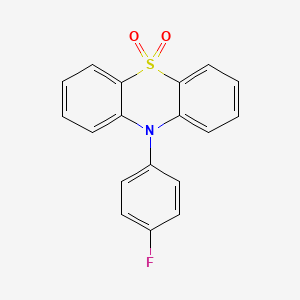
![N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B12514844.png)
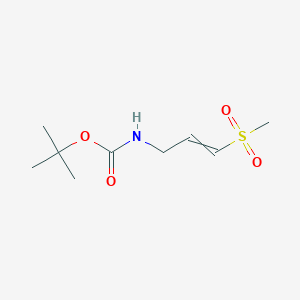

![1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene](/img/structure/B12514872.png)
![6-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514874.png)

